Xylocytidine - 3530-56-1

Xylocytidine

Catalog Number: EVT-286245
CAS Number: 3530-56-1
Molecular Formula: C9H13N3O5
Molecular Weight: 243.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Xylocytidine is a biochemical.
Source and Classification

Xylocytidine is classified as a nucleoside, which consists of a nitrogenous base (cytosine) attached to a sugar (xylose). The compound is often synthesized for research purposes and is not commonly found in nature. Its chemical structure can be represented as 1-(β-D-xylopyranosyl)cytosine, indicating the xylose sugar configuration.

Synthesis Analysis

The synthesis of xylocytidine can be achieved through various methods, including solid-phase synthesis and solution-phase phosphotriester methods. One notable approach involves the use of 2',5'-di-O-acetyl-3'-azido-3'-deoxy-4'-C-p-toluenesulphonyloxymethyl-xylothymidine as an intermediate.

Technical Details

Molecular Structure Analysis

Xylocytidine exhibits a unique molecular structure characterized by its xylose sugar configuration:

  • Molecular Formula: C₉H₁₃N₃O₅
  • Molecular Weight: 243.22 g/mol
  • Structural Features: The compound includes a pyrimidine base (cytosine) linked to a β-D-xylopyranosyl moiety. The presence of hydroxyl groups on the xylose ring contributes to its reactivity and solubility properties.

The molecular structure can be depicted as follows:

Cytosine+XyloseXylocytidine\text{Cytosine}+\text{Xylose}\rightarrow \text{Xylocytidine}
Chemical Reactions Analysis

Xylocytidine participates in several chemical reactions primarily involving nucleophilic substitutions and hydrolysis:

  1. Nucleophilic Substitution: The hydroxyl groups on the xylose ring can undergo substitution reactions, facilitating further derivatization.
  2. Hydrolysis: Under acidic or basic conditions, xylocytidine can hydrolyze to release cytosine and xylose, which is important for understanding its stability in biological systems.

Technical Parameters

  • Reaction Conditions: Common conditions include aqueous environments at varying pH levels to facilitate hydrolysis or substitution.
  • Kinetics: Reaction kinetics can vary significantly based on the substituents present on the sugar moiety.
Mechanism of Action

The mechanism of action of xylocytidine primarily revolves around its incorporation into nucleic acids during DNA replication or RNA transcription processes:

  1. Inhibition of Polymerases: As an analog of cytidine, xylocytidine can inhibit DNA polymerases by competing with natural nucleotides.
  2. Interference with RNA Synthesis: It may also interfere with RNA synthesis by being incorporated into RNA strands, leading to faulty transcription.

Relevant Data

Studies have shown that xylocytidine exhibits significant antiviral activity by disrupting viral replication processes, making it a candidate for further therapeutic exploration.

Physical and Chemical Properties Analysis

Xylocytidine possesses distinct physical and chemical properties that influence its applications:

  • Solubility: It is soluble in water due to its polar hydroxyl groups.
  • Stability: The compound shows stability under neutral pH but may degrade under extreme acidic or basic conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for nucleosides.
Applications

Xylocytidine has several scientific applications:

  1. Antiviral Research: It is studied for its potential use in treating viral infections by inhibiting viral replication mechanisms.
  2. Anticancer Studies: Its ability to disrupt DNA synthesis makes it a candidate for anticancer drug development.
  3. Biochemical Research: Xylocytidine serves as a valuable tool in molecular biology for studying nucleic acid interactions and enzymatic processes.
Nomenclature, Classification, and Discovery of Xylocytidine

Structural Analogs and Isosteric Relationships in Nucleoside Derivatives

Xylocytidine (chemically designated as 1-(β-D-Xylofuranosyl)cytosine) represents a structurally modified nucleoside derivative where the naturally occurring ribose sugar in cytidine is replaced by xylose. This substitution creates a distinct stereochemical configuration, particularly at the C3' position, where the hydroxyl group is axially oriented in the xylofuranosyl ring compared to the equatorial orientation in ribofuranosyl cytidine. This seemingly minor alteration fundamentally changes the molecule's biological interactions and places it within the category of nucleoside isosteres – compounds mimicking natural nucleosides while exhibiting altered biochemical properties [1].

The molecular formula of xylocytidine is C₉H₁₃N₃O₅, distinguishing it from cytidine (C₉H₁₃N₃O₅) by its isomeric sugar configuration. Unlike canonical nucleosides forming DNA/RNA backbones, xylocytidine's xylose sugar lacks the critical 2'-hydroxyl group necessary for standard phosphodiester bonding. Consequently, it cannot be incorporated into growing nucleic acid chains by standard polymerases. However, its structural similarity to cytidine allows it to interact with nucleoside-recognizing enzymes, including kinases and deaminases, positioning it as a valuable probe for studying enzyme specificity and nucleoside metabolism pathways in early antiviral research [1].

Table 1: Structural Comparison of Xylocytidine and Cytidine

CharacteristicXylocytidineCytidine
Systematic Name1-(β-D-Xylofuranosyl)cytosine1-β-D-Ribofuranosylcytosine
Sugar Moietyβ-D-Xylofuranoseβ-D-Ribofuranose
Sugar Hydroxyl Groups3' (axial), 5'2' (equatorial), 3' (equatorial), 5'
Molecular FormulaC₉H₁₃N₃O₅C₉H₁₃N₃O₅
PubChem CID160696 [1]6175

Historical Context of Xylofuranosylcytosine Discovery in Antiviral Research

The synthesis of xylocytidine emerged during a pivotal era in medicinal chemistry – the mid-20th century surge in antiviral drug discovery. Following the groundbreaking identification of idoxuridine as the first clinically useful antiviral agent in the early 1960s, intense focus shifted towards synthesizing and evaluating nucleoside analogs for their potential to disrupt viral replication. Xylocytidine was synthesized as part of systematic efforts to explore how modifications to the sugar component of nucleosides (specifically the stereochemistry and hydroxyl group positions) influenced antiviral activity [1].

Its discovery is intrinsically linked to the broader exploration of xylose-containing nucleosides. Researchers hypothesized that replacing the ribose ring with a xylose ring, which possesses a sterically distinct 3' hydroxyl configuration, could create molecules recognized by viral enzymes but incapable of supporting further nucleic acid chain elongation. Initial biochemical studies, conducted primarily in vitro during the late 1960s and early 1970s, confirmed that xylocytidine was phosphorylated by certain cellular kinases but subsequently acted as a weak inhibitor or poor substrate for viral polymerases compared to analogs like cytarabine (ara-C). While not evolving into a major clinical antiviral itself, its characterization provided crucial structure-activity relationship (SAR) data [1].

Role of Xylocytidine in Early Nucleoside Mimetics Development

Despite its limited direct therapeutic application, xylocytidine served as a significant stepping stone in nucleoside mimetics development. Its primary contribution resided in elucidating the critical importance of sugar pucker conformation and hydroxyl group stereochemistry for interactions with key enzymes involved in nucleoside activation and utilization. Studies involving xylocytidine helped demonstrate that even subtle stereochemical inversions (e.g., ribose to xylose) could drastically reduce substrate efficiency for viral DNA polymerases, a principle later exploited in designing more potent chain-terminating analogs like zalcitabine (ddC) where the 3' hydroxyl is absent entirely [1].

Furthermore, xylocytidine acted as a valuable chemical probe for understanding nucleoside metabolism. Its susceptibility or resistance to specific enzymes, such as cytidine deaminase (which converts cytidine analogs to uridine analogs, often altering their activity), provided insights into enzyme active site requirements. This knowledge informed the design strategies for subsequent generations of nucleoside analogs, where modifications were deliberately introduced to either enhance susceptibility to activating kinases or reduce susceptibility to inactivating deaminases, thereby improving metabolic stability and therapeutic potential [1].

Table 2: Key Nucleoside Analogs in Early Development Era (Including Xylocytidine)

Nucleoside AnalogSugar ModificationPrimary Target/Research RoleTherapeutic Outcome
Idoxuridine5-Iodo, 2'-deoxyuridineHerpesvirus replicationFirst clinical antiviral (topical)
Cytarabine (Ara-C)2'-Arabinose (2' OH trans to 3' OH)DNA synthesis (Cancer/HSV)Approved (Leukemia)
XylocytidineXylose (3' OH axial)Enzyme substrate specificity probeResearch tool (SAR development)
Vidarabine (Ara-A)2'-Arabinose adenineViral DNA polymerase/HSV, VZVApproved (HSV encephalitis)

Properties

CAS Number

3530-56-1

Product Name

Xylocytidine

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6+,7-,8-/m1/s1

InChI Key

UHDGCWIWMRVCDJ-PXBUCIJWSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Solubility

Soluble in DMSO

Synonyms

eta-xylocytidine
xyloC
xylocytidine

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O

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